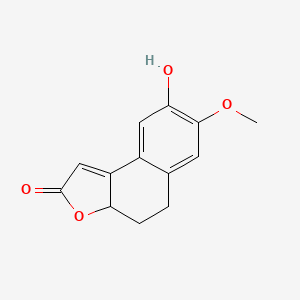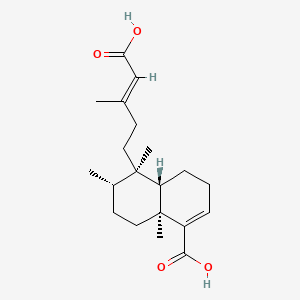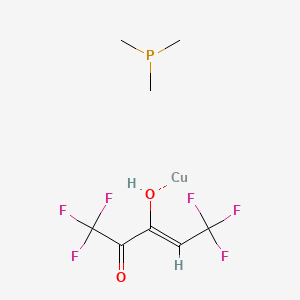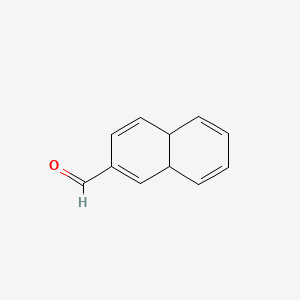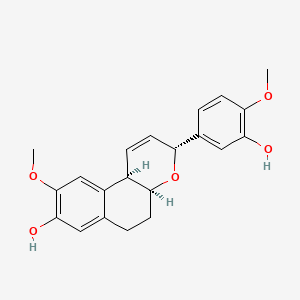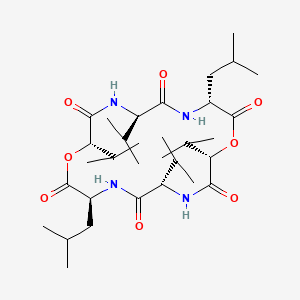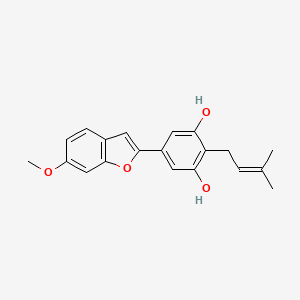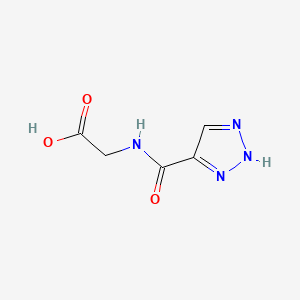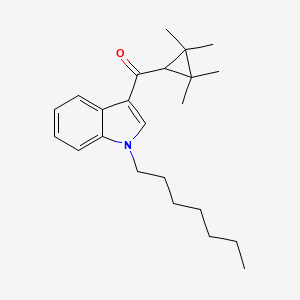
4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide” is a polyunsaturated fatty acid (PUFA) derivative. PUFAs are essential fats that the body needs for various functions but can’t produce itself . The “N-(2-hydroxyethyl)” part suggests that this compound might be an ethanolamine derivative of a PUFA. Ethanolamine derivatives of fatty acids are common in phospholipids, which are a major component of cell membranes .
科学的研究の応用
Hypolipidemic and Liver Protective Effects
4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide demonstrates hypolipidemic effects and liver protection. A study on hyperlipidemic golden hamsters showed that it could reduce serum lipid levels, hepatic fatty deposition, and protect the liver from peroxidation injury. This suggests its potential for addressing hyperlipidemia and fatty liver conditions (Shen et al., 2012).
Role in Acute Inflammation Resolution
The compound is involved in the resolution phase of acute inflammation, being a precursor to specialized pro-resolving lipid mediators. This is evident in its connection to the biosynthesis of the 13-series resolvins, which are shown to have significant anti-inflammatory properties (Primdahl et al., 2016).
Synthesis of Maresin-Like Lipid Mediators
It has been utilized in the stereoselective synthesis of maresin-like lipid mediators. These mediators, synthesized from polyunsaturated fatty acids, play critical roles in inflammation resolution and tissue regeneration (Hong et al., 2019).
Potential as Phospholipase A2 Inhibitors
Compounds derived from this chemical, specifically polyunsaturated trifluoromethyl ketones, have been explored as potential inhibitors of cytosolic phospholipase A2. This indicates potential applications in the treatment of diseases where phospholipase A2 plays a pathological role (Holmeide & Skattebol, 2000).
Role in Neuroprotection and Inflammation Resolution
Its derivatives, such as docosahexaenoic acid (DHA), are key precursors in the synthesis of lipid mediators like resolvins D3 and D4, which have significant roles in neuroprotection and inflammation resolution (Nshimiyimana et al., 2022).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide' involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Docosapentaenoic acid", "2-aminoethanol", "Dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "1. Docosapentaenoic acid is treated with DCC in DMF to form the corresponding acyl chloride intermediate.", "2. The acyl chloride intermediate is then reacted with 2-aminoethanol in the presence of DIPEA to yield the desired product, 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide.", "3. The product is purified by column chromatography using chloroform/methanol as the eluent.", "4. The product is then treated with a solution of HCl in methanol to remove the protecting groups.", "5. The resulting solution is neutralized with NaHCO3 and extracted with chloroform.", "6. The organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield the final product as a yellow oil.", "7. The product is characterized by NMR spectroscopy and mass spectrometry." ] } | |
CAS番号 |
211817-55-9 |
分子式 |
C24H39NO2 |
分子量 |
373.6 |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18- |
InChIキー |
IZUGLNJRCDBYKA-WMPRHZDHSA-N |
SMILES |
CCCCC/C=CC/C=CC/C=CC/C=CC/C=CCCC(NCCO)=O |
同義語 |
N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-docosapentaenamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



